molecular formula C11H19N3 B2616582 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine CAS No. 1480087-51-1

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine

Cat. No.: B2616582
CAS No.: 1480087-51-1
M. Wt: 193.294
InChI Key: VATRBJDYQXXQQL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrazole Derivatives

Pyrazole chemistry traces its origins to 1883, when Ludwig Knorr first synthesized the parent pyrazole structure through the condensation of β-diketones with hydrazines. This breakthrough laid the groundwork for systematic exploration of pyrazole derivatives, which gained momentum in the mid-20th century as their diverse pharmacological activities became apparent. Early derivatives like phenylbutazone (a pyrazolidinedione) demonstrated potent anti-inflammatory properties, though safety concerns later limited its use.

The structural plasticity of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—enables extensive substitution patterns that modulate electronic, steric, and hydrogen-bonding properties. For instance, the introduction of methyl groups at the 1- and 3-positions, as seen in 1,3-dimethylpyrazole derivatives, enhances metabolic stability while maintaining binding affinity for biological targets. Such modifications have yielded compounds with antifungal, anticancer, and enzyme-inhibitory activities. The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine builds upon this legacy, incorporating a methyl-substituted pyrazole moiety linked to a cyclopentylamine scaffold through a methylene bridge.

Table 1: Key Milestones in Pyrazole Derivative Development

Year Discovery/Innovation Impact
1883 Knorr’s synthesis of pyrazole Established foundational synthetic methodology
1950s Development of phenylbutazone Demonstrated anti-inflammatory potential
1990s Fluconazole-like pyrazole antifungals Expanded antimicrobial applications
2020s Hybrid pyrazole-cyclopentylamine scaffolds Enabled multitarget engagement in CNS disorders

Modern synthetic strategies, including green chemistry approaches using catalysts like ammonium chloride, have further diversified pyrazole architectures. The compound’s pyrazole component exemplifies this evolution, combining regioselective methylation with spatial orientation optimized for target interaction.

Significance of Substituted Cyclopentylamine Scaffolds in Medicinal Chemistry

Cyclopentylamine derivatives have emerged as critical pharmacophores due to their conformational rigidity and ability to mimic natural amine neurotransmitters. For example, cyclopentamine—a structurally related compound—acts as a sympathomimetic by promoting norepinephrine release, while trans-2-phenylcyclopentylamine (cypenamine) exhibits antidepressant properties. The cyclopentylamine moiety in 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine introduces a constrained bicyclic structure that enhances binding to amine-processing enzymes and transporters.

Table 2: Therapeutic Applications of Cyclopentylamine-Containing Compounds

Compound Structure Therapeutic Use Mechanism
Cyclopentamine Cyclopentyl-isopropylmethylamine Nasal decongestant Norepinephrine/dopamine release
Cypenamine trans-2-Phenylcyclopentylamine Antidepressant Monoamine reuptake inhibition
SDH Inhibitors Pyrazole-cyclopentylamine hybrids Antifungal agents Succinate dehydrogenase inhibition

The cyclopentylamine scaffold’s versatility stems from its ability to adopt chair-like conformations that complement hydrophobic binding pockets in targets such as succinate dehydrogenase (SDH) and the norepinephrine transporter (NET). In 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine, the primary amine group facilitates hydrogen bonding with catalytic residues, while the cyclopentane ring provides steric bulk to enhance selectivity. Molecular docking studies of analogous compounds reveal that the cyclopentyl group occupies a hydrophobic subpocket in SDH, with the pyrazole ring participating in π-π stacking interactions.

Hybridization with pyrazole further augments pharmacological potential. For instance, the methyl groups on the pyrazole ring reduce metabolic deamination, extending the compound’s half-life. This synergy between pyrazole and cyclopentylamine motifs underscores the compound’s promise as a scaffold for developing multitarget ligands, particularly in neurological and infectious disease contexts.

Properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRBJDYQXXQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC2CCCC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Cyclic Amines
Compound Name CAS Number Molecular Formula Key Structural Features Notable Differences
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine 1249204-75-8 C₁₀H₁₆N₃ Pyrazole (1-methyl, 4-position) Fewer methyl groups; altered pyrazole substitution position
2-[(Dimethylamino)methyl]cyclopentan-1-amine Not provided C₈H₁₆N₂ Dimethylamino group instead of pyrazole Simpler structure; higher basicity
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1341439-91-5 C₉H₁₀ClN₃S Thiophene replaces cyclopentane; chlorine substituent Increased electronegativity; heteroaromatic thiophene

Analysis :

  • Substitution Position: The 1,3-dimethylpyrazole in the target compound provides steric hindrance and electronic effects distinct from the 1-methylpyrazole analog (CAS 1249204-75-8).
Heterocyclic Variants
Compound Name CAS Number Molecular Formula Key Structural Features Notable Differences
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine 1341463-10-2 C₁₀H₁₅N₃O Oxadiazole replaces pyrazole Electron-withdrawing oxadiazole; altered solubility
Pyrazoxyfen (Herbicide) 71561-11-0 C₂₀H₁₆Cl₂N₂O₃ Dichlorobenzoyl-pyrazole hybrid Larger, planar structure; agrochemical use

Analysis :

  • Application Divergence : Pyrazoxyfen’s herbicidal activity highlights pyrazole’s versatility, but its dichlorobenzoyl group and lack of cyclopentane distinguish it pharmacologically from the target amine .

Key Findings :

  • Synthetic Challenges : The target compound’s synthesis likely involves pyrazole alkylation and cyclopentane functionalization, which may require specialized reagents compared to simpler amines .

Research and Application Insights

  • Biological Relevance : Pyrazole derivatives are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. The target compound’s cyclopentane moiety may confer conformational rigidity, useful in receptor-targeted therapies .
  • Discontinuation Factors: Limited commercial availability (e.g., discontinued status ) may stem from inferior efficacy, stability issues, or the emergence of optimized analogs like CAS 1249204-75-8, which offers a more streamlined structure .

Biological Activity

2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is a heterocyclic organic compound notable for its potential biological activities. This compound features a cyclopentane ring and a pyrazole moiety, which contribute to its diverse pharmacological properties. The following sections explore the biological activity of this compound, including its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is C11H19N3. The structural characteristics of this compound are crucial for its biological activity, particularly the presence of the pyrazole ring, which is associated with various pharmacological effects.

The biological activity of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds containing pyrazole moieties can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Studies have shown that 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine exhibits significant antimicrobial properties. For instance:

  • In vitro studies indicated that derivatives of pyrazole compounds demonstrated efficacy against various bacterial strains including E. coli and S. aureus .
CompoundActivityReference
2-(1,3-Dimethylpyrazolyl)-cyclopentylamineAntibacterial against E. coli, S. aureus
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazoleAnti-inflammatory (TNFα inhibition)

Anticancer Activity

The compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells:

  • A study found that certain pyrazole derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating potent anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine has been highlighted in various studies:

  • Compounds derived from the pyrazole framework have shown to effectively reduce levels of pro-inflammatory cytokines such as TNFα and IL-6 .

Case Study 1: Antileishmanial Activity

In a specific study focusing on antileishmanial activity, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine was tested against Leishmania promastigotes:

  • The results indicated an IC50 value of 0.018 µM, which was significantly more potent than standard treatments like miltefosine (IC50 = 3.130 µM) .

Case Study 2: Antimalarial Activity

Research has also explored the antimalarial properties of this compound:

  • It was found to exhibit substantial activity against Plasmodium species in vitro, suggesting potential as a lead compound for malaria treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine, and what challenges arise in its purification?

  • Methodology : A multi-step synthesis approach is recommended, starting with functionalization of the pyrazole core (1,3-dimethyl-1H-pyrazole) followed by alkylation at the 5-position. For cyclopentane integration, reductive amination or nucleophilic substitution can be employed. Key challenges include controlling regioselectivity during alkylation and minimizing byproducts from secondary amine formation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization using polar aprotic solvents like dichloromethane/ethanol mixtures .
  • Data : Example yields range from 45–65% for final products, with purity confirmed via HPLC (>95%) and melting point analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H NMR should confirm the absence of unreacted cyclopentane intermediates (e.g., δ 2.5–3.0 ppm for cyclopentyl-CH2_2-N) and presence of pyrazole methyl groups (δ 2.1–2.3 ppm, singlet). 13C^{13}C NMR should resolve the cyclopentane carbons (δ 25–35 ppm) and pyrazole quaternary carbons (δ 140–150 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks matching the molecular formula (C12_{12}H20_{20}N4_4), with fragmentation patterns confirming the pyrazole-cyclopentane linkage .
    • Validation : Cross-reference with computational simulations (DFT for NMR shifts) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

  • Case Study : If one study reports antimicrobial activity (e.g., MIC 8 µg/mL against S. aureus) while another shows no efficacy, consider:

  • Experimental Variables : Differences in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or assay protocols (broth microdilution vs. agar diffusion).
  • Structural Confirmation : Re-evaluate compound purity and stability under assay conditions (e.g., via LC-MS post-incubation) to rule out degradation .
    • Recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Q. How can the environmental fate and degradation pathways of this compound be modeled?

  • Approach :

  • Computational Modeling : Use EPI Suite to predict biodegradation (e.g., BIOWIN scores) and hydrolysis rates.
  • Experimental Validation : Conduct photolysis studies (UV-Vis irradiation in aqueous media) and analyze metabolites via GC-MS. Key intermediates may include cyclopentane-1-amine and dimethylpyrazole fragments .
    • Data : Predicted half-life in soil: 30–60 days (aerobic conditions); aquatic toxicity (LC50_{50} for D. magna): >100 mg/L .

Q. What mechanistic insights explain its selectivity as a kinase inhibitor in cancer cell lines?

  • Hypothesis : The cyclopentane-amine moiety may act as a hinge-binding motif, while the pyrazole group modulates hydrophobic interactions with kinase pockets.
  • Methods :

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets.
  • Molecular Dynamics : Simulate binding to ATP-binding sites (e.g., EGFR T790M mutant) to assess steric and electronic complementarity .
    • Validation : IC50_{50} values against specific kinases (e.g., <1 µM for Abl1) correlate with cytotoxicity in MTT assays (IC50_{50} 5–10 µM in HeLa cells) .

Methodological Resources

Q. What computational tools are recommended for optimizing its pharmacokinetic properties?

  • ADME Prediction : SwissADME for logP (predicted 2.1), BBB permeability (CNS MPO score 3.5), and CYP450 inhibition risk .
  • Metabolite Identification : MetaboLynx (Waters) to detect phase I/II metabolites in microsomal incubations .

Q. How to design a stability-indicating HPLC method for this compound?

  • Parameters :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (60:40 to 30:70 over 20 min).
  • Detection : UV at 254 nm.
    • Validation : Linearity (R2^2 >0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and forced degradation studies (acid/base/oxidative conditions) .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H NMRδ 2.2 (s, 6H, pyrazole-CH3_3), δ 3.1 (m, 2H, cyclopentane-CH2_2-N)
IR3250 cm1^{-1} (N-H stretch), 1604 cm1^{-1} (C=N pyrazole)
ESI-MS[M+H]+^+ m/z 221.2 (calc. 221.17)

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